molecular formula C15H15ClFNO3S2 B2929442 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 1396795-07-5

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2929442
CAS No.: 1396795-07-5
M. Wt: 375.86
InChI Key: GZCUEAIRCXFHLH-UHFFFAOYSA-N
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Description

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H15ClFNO3S2 and its molecular weight is 375.86. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase Inhibition

A study on sulfonamide derivatives, including those with structural similarities to 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide, highlights their potential as cyclooxygenase-2 (COX-2) inhibitors. These compounds show promise in the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain due to their selectivity and potency as COX-2 inhibitors. The enhancement of COX-2 selectivity was particularly noted with the introduction of a fluorine atom in the molecular structure (Hashimoto et al., 2002).

Antimicrobial Activities

Research into eperezolid-like molecules, which share functional groups with the sulfonamide , demonstrates significant antimicrobial activities, especially against Mycobacterium smegmatis. These findings suggest the potential utility of sulfonamide derivatives in developing new antimicrobial agents with high activity levels (Yolal et al., 2012).

Fluorescence and Chemical Sensing

The complexation of Zn2+ by sulfonamide derivatives has been studied, revealing their utility in fluorescence-based sensing. These compounds, including those structurally related to this compound, demonstrate significant potential in developing sensitive and selective sensors for metal ions, which could have wide-ranging applications in environmental monitoring and biochemistry (Coleman et al., 2010).

Antitumor Activity

Sulfonamide derivatives have been explored for their antitumor properties. These studies have led to the identification of compounds with low toxicity and potent antitumor activity, making them promising candidates for the development of new cancer therapies. The design of these compounds often incorporates functional groups found in this compound, underscoring the potential of such molecular frameworks in cancer research (Huang et al., 2001).

Properties

IUPAC Name

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO3S2/c16-12-8-11(5-6-13(12)17)23(20,21)18-9-15(19,10-3-4-10)14-2-1-7-22-14/h1-2,5-8,10,18-19H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCUEAIRCXFHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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